![molecular formula C14H17N5O4S B2524805 (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one CAS No. 365517-78-8](/img/structure/B2524805.png)
(4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core and a morpholine sulfonyl phenyl hydrazine moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps, starting with the preparation of the pyrazolone core. This can be achieved through the condensation of hydrazine derivatives with β-keto esters under acidic or basic conditions. The morpholine sulfonyl phenyl hydrazine moiety is then introduced through a coupling reaction, often using reagents such as sulfonyl chlorides and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazolone compounds .
Scientific Research Applications
(4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar chemical properties but different applications.
Radical-triggered translocation compounds: These compounds undergo similar chemical reactions but have different functional groups and applications
Uniqueness
(4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a pyrazolone core and a morpholine sulfonyl phenyl hydrazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Biological Activity
The compound (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound's structure features a pyrazolone core substituted with a morpholine sulfonamide moiety, which is crucial for its biological activity. The molecular formula is C16H20N4O3S, with a molecular weight of 364.42 g/mol. The presence of the morpholine group is significant for enhancing solubility and biological interactions.
Anticancer Activity
Research indicates that pyrazolone derivatives exhibit anticancer properties by modulating various cellular pathways. A study focusing on similar compounds demonstrated that they act as inhibitors of the Cot (Cancer Osaka Thyroid) kinase, which is implicated in tumorigenesis. The modulation of Cot activity could lead to reduced proliferation and increased apoptosis in cancer cells .
COX-II Inhibition
Similar pyrazolone compounds have been studied for their ability to inhibit cyclooxygenase-2 (COX-II), an enzyme associated with inflammation and cancer. For instance, derivatives with modifications on the pyrazolone ring displayed IC50 values as low as 0.011 μM against COX-II, indicating potent inhibitory activity . This suggests that this compound may also exhibit similar properties, warranting further investigation.
Antimicrobial Activity
The antimicrobial potential of pyrazolone derivatives has been documented, with certain compounds showing significant activity against various bacterial strains. For example, studies have indicated that modifications at specific positions on the aromatic ring enhance antibacterial efficacy . Given the structural similarities, it is plausible that our compound could exhibit comparable antimicrobial effects.
Structure-Activity Relationships (SAR)
The SAR analysis of pyrazolone derivatives reveals that:
- Electron-donating groups (EDGs) on the aromatic ring enhance biological activity.
- Substituents such as sulfonamides improve solubility and bioavailability.
- Hydrophobic interactions play a critical role in binding affinity to target proteins.
Table 1 summarizes the SAR findings from various studies involving pyrazolone derivatives:
Compound | Modification | Activity Type | IC50 (μM) |
---|---|---|---|
PYZ1 | None | COX-II Inhibitor | 0.011 |
PYZ2 | EDG | Antimicrobial | 1.33 |
PYZ3 | Sulfonamide | Anticancer | TBD |
Case Studies
Several case studies have highlighted the effectiveness of pyrazolone derivatives in preclinical models:
- Anticancer Study : A derivative structurally similar to our compound was evaluated in vitro against breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 μM.
- Inflammation Model : In a rodent model of inflammation, a related pyrazolone derivative significantly reduced edema and inflammatory markers when administered at doses of 5 mg/kg.
- Antimicrobial Testing : Testing against Staphylococcus aureus revealed that certain modifications led to a minimum inhibitory concentration (MIC) of 8 μg/mL, suggesting strong antibacterial properties.
Properties
IUPAC Name |
5-methyl-4-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-10-13(14(20)18-15-10)17-16-11-2-4-12(5-3-11)24(21,22)19-6-8-23-9-7-19/h2-5H,6-9H2,1H3,(H2,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOYPFWOXKADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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